molecular formula C11H7F3INO5 B8371279 Methyl (4-iodo-6-nitro-2-trifluoromethylphenyl)pyruvate

Methyl (4-iodo-6-nitro-2-trifluoromethylphenyl)pyruvate

Cat. No.: B8371279
M. Wt: 417.08 g/mol
InChI Key: JBNUXHRPDJCBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-iodo-6-nitro-2-trifluoromethylphenyl)pyruvate is a useful research compound. Its molecular formula is C11H7F3INO5 and its molecular weight is 417.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7F3INO5

Molecular Weight

417.08 g/mol

IUPAC Name

methyl 3-[4-iodo-2-nitro-6-(trifluoromethyl)phenyl]-2-oxopropanoate

InChI

InChI=1S/C11H7F3INO5/c1-21-10(18)9(17)4-6-7(11(12,13)14)2-5(15)3-8(6)16(19)20/h2-3H,4H2,1H3

InChI Key

JBNUXHRPDJCBDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl oxalate (127.79 g, 5.0 eq) was added to sodium methylate (216.4 mL, 28%, 5.0 eq). The resulting mixture was stirred at room temperature for 1.5 hours. To the mixture was then added 5-iodo-2-methyl-3-nitrobenzotrifluoride (71.64 g, 216.4 mmol), dissolved in MeOH (216 mL). The dark red mixture was then stirred at room temperature for 6 hours and left over night. The solvent was removed in vacuo to give a red solid which was subsequently added to aqueous 2.5N HCl (800 mL). The mixture was extracted with EtOAc (500 mL and 2×300 mL). The extracts were combined and dried (anhydrous MgSO4). After filtration, the solvent was removed in vacuo to give a yellow solid of the crude product (161.41 g). A fraction of this was purified by column chromatography (silica gel, eluting 15:1 to 10:1 hexane:EtOAc) to give the title compound as a yellow solid.
Quantity
127.79 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
216.4 mL
Type
reactant
Reaction Step One
Quantity
71.64 g
Type
reactant
Reaction Step Two
Name
Quantity
216 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

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